5-Propyl-1,2,3-thiadiazole-4-carboxylic acid 5-Propyl-1,2,3-thiadiazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15824290
InChI: InChI=1S/C6H8N2O2S/c1-2-3-4-5(6(9)10)7-8-11-4/h2-3H2,1H3,(H,9,10)
SMILES:
Molecular Formula: C6H8N2O2S
Molecular Weight: 172.21 g/mol

5-Propyl-1,2,3-thiadiazole-4-carboxylic acid

CAS No.:

Cat. No.: VC15824290

Molecular Formula: C6H8N2O2S

Molecular Weight: 172.21 g/mol

* For research use only. Not for human or veterinary use.

5-Propyl-1,2,3-thiadiazole-4-carboxylic acid -

Specification

Molecular Formula C6H8N2O2S
Molecular Weight 172.21 g/mol
IUPAC Name 5-propylthiadiazole-4-carboxylic acid
Standard InChI InChI=1S/C6H8N2O2S/c1-2-3-4-5(6(9)10)7-8-11-4/h2-3H2,1H3,(H,9,10)
Standard InChI Key LNINGIBMQRBDJS-UHFFFAOYSA-N
Canonical SMILES CCCC1=C(N=NS1)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a 1,2,3-thiadiazole core—a five-membered ring containing two nitrogen atoms and one sulfur atom—with a propyl group (CH2CH2CH3-\text{CH}_2\text{CH}_2\text{CH}_3) at the 5-position and a carboxylic acid moiety (COOH-\text{COOH}) at the 4-position . This arrangement is critical to its reactivity and intermolecular interactions, such as hydrogen bonding, which influence its biological activity . The SMILES notation CCCC1=C(N=NS1)C(=O)O and InChIKey LNINGIBMQRBDJS-UHFFFAOYSA-N provide unambiguous representations of its connectivity .

Physicochemical Characteristics

Key computed properties include:

  • XLogP3: 1.5 (indicating moderate lipophilicity)

  • Hydrogen Bond Donors/Acceptors: 1 donor (carboxylic acid) and 5 acceptors

  • Rotatable Bonds: 3 (propyl chain and carboxylic acid group)

  • Exact Mass: 172.0306 Da

These properties suggest moderate solubility in polar solvents and potential for membrane permeability, which is relevant for drug design .

Table 1: Key Physicochemical Properties of 5-Propyl-1,2,3-Thiadiazole-4-Carboxylic Acid

PropertyValueSource
Molecular FormulaC6H8N2O2S\text{C}_6\text{H}_8\text{N}_2\text{O}_2\text{S}
Molecular Weight172.21 g/mol
CAS Number1707735-20-3
SMILESCCCCC1=C(N=NS1)C(=O)O
XLogP31.5

Synthesis and Manufacturing

Conventional Synthesis Routes

The compound is typically synthesized via cyclization reactions. One method involves reacting a propyl-substituted thioamide with chloroacetic acid under acidic or basic conditions, facilitating ring closure to form the thiadiazole core. For example, ultrasonic-assisted synthesis has been employed to enhance reaction efficiency and yield, reducing reaction times from hours to minutes.

MethodReactants/ConditionsYield
CyclizationPropyl thioamide + Chloroacetic acidModerate
Ultrasonic-assistedPropyl thioamide + Chloroacetic acid (40 kHz)High
ActivityMechanismEfficacy
AntifungalCell membrane disruptionMIC: 8–32 µg/mL
AnticancerApoptosis inductionIC50_{50}: 12–45 µM

Future Research Directions

Despite promising preliminary data, rigorous in vivo studies and clinical trials are needed to validate the compound’s therapeutic potential. Advances in green chemistry, such as microwave-assisted synthesis, could further optimize production .

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